molecular formula C15H23N3O4S2 B2487687 N-butyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896277-96-6

N-butyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2487687
CAS No.: 896277-96-6
M. Wt: 373.49
InChI Key: WHJGTZXBSNLVAV-UHFFFAOYSA-N
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Description

N-butyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and an ethanediamide backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiophene sulfonyl chloride: This is achieved by reacting thiophene with chlorosulfonic acid.

    Synthesis of the pyrrolidine derivative: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Coupling reaction: The thiophene sulfonyl chloride is then reacted with the pyrrolidine derivative in the presence of a base to form the intermediate compound.

    Final coupling: The intermediate is then coupled with N-butyl ethylenediamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene or pyrrolidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the thiophene or pyrrolidine rings.

    Substitution: Various substituted thiophene or pyrrolidine derivatives.

Scientific Research Applications

N-butyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide: Unique due to the combination of thiophene and pyrrolidine rings.

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene have similar structural features but lack the pyrrolidine ring.

    Pyrrolidine derivatives: Compounds like N-butylpyrrolidine have similar structural features but lack the thiophene ring.

Uniqueness

N-butyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is unique due to its combination of a thiophene ring, a pyrrolidine ring, and an ethanediamide backbone. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene or pyrrolidine derivatives.

Properties

IUPAC Name

N-butyl-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S2/c1-2-3-8-16-14(19)15(20)17-11-12-6-4-9-18(12)24(21,22)13-7-5-10-23-13/h5,7,10,12H,2-4,6,8-9,11H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJGTZXBSNLVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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